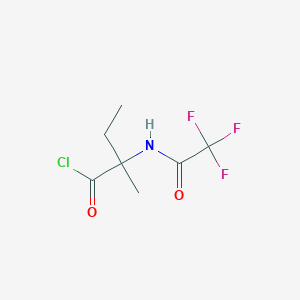
N-(Trifluoroacetyl)isovalyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Trifluoroacetyl)isovalyl chloride is a chemical compound that features a trifluoroacetyl group attached to an isovalyl chloride moiety
准备方法
Synthetic Routes and Reaction Conditions
The preparation of N-(Trifluoroacetyl)isovalyl chloride typically involves the reaction of isovalyl chloride with trifluoroacetic anhydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
Isovalyl chloride+Trifluoroacetic anhydride→N-(Trifluoroacetyl)isovalyl chloride+Acetic acid
The reaction is typically performed at low temperatures to control the exothermic nature of the reaction and to ensure high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
N-(Trifluoroacetyl)isovalyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form trifluoroacetic acid and isovalyl alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride byproduct.
Hydrolysis: Water or aqueous solutions are used under mild conditions to hydrolyze the acyl chloride group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to reduce the compound.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Trifluoroacetic acid and isovalyl alcohol: Formed by hydrolysis.
科学研究应用
N-(Trifluoroacetyl)isovalyl chloride has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing trifluoroacetyl groups into organic molecules, which can enhance the stability and reactivity of the resulting compounds.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) due to its ability to modify the pharmacokinetic properties of drugs.
Materials Science: Utilized in the preparation of functional materials with unique properties, such as fluorinated polymers and coatings.
作用机制
The mechanism by which N-(Trifluoroacetyl)isovalyl chloride exerts its effects involves the reactivity of the acyl chloride group. The trifluoroacetyl group can participate in various chemical transformations, including nucleophilic acyl substitution and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions.
相似化合物的比较
Similar Compounds
Trifluoroacetyl chloride: Similar in structure but lacks the isovalyl group.
Isovalyl chloride: Similar in structure but lacks the trifluoroacetyl group.
Trifluoroacetic anhydride: Contains the trifluoroacetyl group but is an anhydride rather than an acyl chloride.
Uniqueness
N-(Trifluoroacetyl)isovalyl chloride is unique due to the presence of both the trifluoroacetyl and isovalyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in organic synthesis and other fields, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
62621-17-4 |
|---|---|
分子式 |
C7H9ClF3NO2 |
分子量 |
231.60 g/mol |
IUPAC 名称 |
2-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl chloride |
InChI |
InChI=1S/C7H9ClF3NO2/c1-3-6(2,4(8)13)12-5(14)7(9,10)11/h3H2,1-2H3,(H,12,14) |
InChI 键 |
HQXMNIDDPJHEEF-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C(=O)Cl)NC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3beta,5alpha,6beta)-3,6-Dihydroxycholestan-5-yl]benzamide](/img/structure/B14511985.png)

![2,2'-[1,2-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide)](/img/structure/B14511996.png)
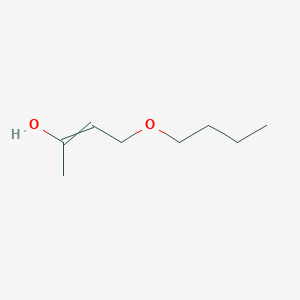
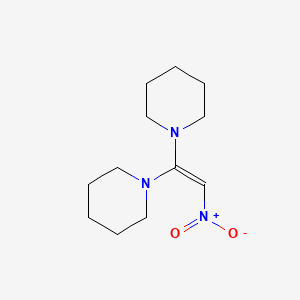
![N-Methyl-N-phenyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]aniline](/img/structure/B14512018.png)
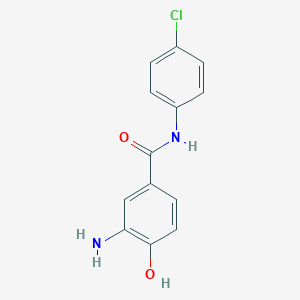
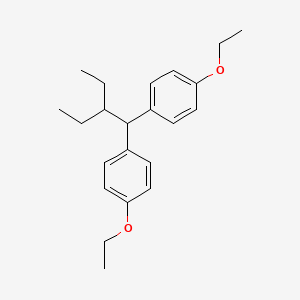
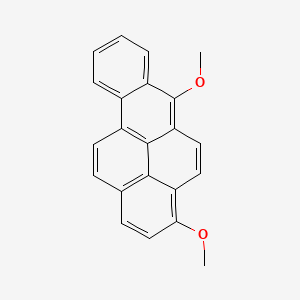


![Benzene, 1,1',1''-[(methylthio)methylidyne]tris-](/img/structure/B14512057.png)

![4-[(4-Methoxyphenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B14512068.png)
